Boc-asp(osu)-obzl
Overview
Description
tert-Butyloxycarbonyl-L-aspartic acid N-hydroxysuccinimide ester benzyl ester: is a compound commonly used in peptide synthesis. It is a derivative of aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl group, and the carboxyl group is esterified with benzyl alcohol. The N-hydroxysuccinimide ester is a reactive intermediate that facilitates the coupling of the aspartic acid derivative with other amino acids or peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyloxycarbonyl-L-aspartic acid N-hydroxysuccinimide ester benzyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using tert-butyloxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxyl group of the protected aspartic acid is esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide.
Formation of N-Hydroxysuccinimide Ester: The resulting compound is then reacted with N-hydroxysuccinimide in the presence of a coupling reagent to form the N-hydroxysuccinimide ester.
Industrial Production Methods: Industrial production of tert-butyloxycarbonyl-L-aspartic acid N-hydroxysuccinimide ester benzyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and mechanochemical synthesis methods are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can undergo nucleophilic substitution reactions with amines to form amide bonds.
Deprotection Reactions: The tert-butyloxycarbonyl group can be removed under acidic conditions, while the benzyl ester can be cleaved using hydrogenation or strong acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve amines and are carried out in the presence of a base such as triethylamine.
Deprotection Reactions: Use trifluoroacetic acid for tert-butyloxycarbonyl group removal and hydrogenation with palladium on carbon for benzyl ester cleavage.
Major Products:
Amide Bonds: Formed through substitution reactions with amines.
Free Amino and Carboxyl Groups: Obtained after deprotection reactions
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in solid-phase peptide synthesis to introduce aspartic acid residues into peptides.
Glycopeptide Synthesis: Facilitates the synthesis of glycosylated peptides by providing a protected aspartic acid derivative.
Biology and Medicine:
Protein Engineering: Utilized in the synthesis of modified proteins and peptides for research and therapeutic purposes.
Drug Development: Employed in the synthesis of peptide-based drugs and drug delivery systems.
Industry:
Mechanism of Action
The mechanism of action of tert-butyloxycarbonyl-L-aspartic acid N-hydroxysuccinimide ester benzyl ester involves its role as a coupling reagent in peptide synthesis. The N-hydroxysuccinimide ester group reacts with amino groups of other amino acids or peptides to form stable amide bonds. The tert-butyloxycarbonyl and benzyl ester groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during synthesis. These protecting groups are removed under specific conditions to yield the desired peptide product .
Comparison with Similar Compounds
- tert-Butyloxycarbonyl-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester
- tert-Butyloxycarbonyl-L-aspartic acid 4-methyl 1-(hydroxysuccinimide) ester
Uniqueness:
Properties
IUPAC Name |
1-O-benzyl 4-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O8/c1-20(2,3)29-19(27)21-14(18(26)28-12-13-7-5-4-6-8-13)11-17(25)30-22-15(23)9-10-16(22)24/h4-8,14H,9-12H2,1-3H3,(H,21,27)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDSPBVBULXZBT-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444212 | |
Record name | 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140171-25-1 | |
Record name | 1-Benzyl 4-(2,5-dioxopyrrolidin-1-yl) N-(tert-butoxycarbonyl)-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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